(3S)-3,4-Propano-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5(4H)-one
Overview
Description
Oxazepine is a seven-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . It’s a core structure that can be found in several bioactive molecules . The specific compound you mentioned seems to be a derivative of oxazepine, likely possessing unique properties due to its specific structure.
Synthesis Analysis
Oxazepine derivatives can be synthesized through various methods. One common method involves the cycloaddition reaction . For instance, a [2+5] cycloaddition reaction has been used for the synthesis of 1,3-oxazepine rings .Molecular Structure Analysis
The molecular structure of oxazepine derivatives is characterized by a seven-membered ring containing one oxygen atom and one nitrogen atom . The specific arrangement of atoms and functional groups in “(3S)-3,4-Propano-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5(4H)-one” would give it unique chemical properties.Chemical Reactions Analysis
The chemical reactions involving oxazepine derivatives can be quite diverse, depending on the specific structure of the compound and the reaction conditions. For instance, solvent-controlled divergent synthesis has been used to selectively synthesize different derivatives from the same starting materials .Mechanism of Action
The mechanism of action of oxazepine derivatives can vary widely depending on their specific structure and the biological target. They have been found to exhibit a range of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Future Directions
The study of oxazepine derivatives is a vibrant field with many potential future directions. These compounds have shown a wide range of biological activities, suggesting they could be further developed into new drugs . Additionally, new synthetic methods could be developed to create novel oxazepine derivatives with unique properties.
properties
IUPAC Name |
(7S)-9-oxa-3,11-diazatricyclo[8.4.0.03,7]tetradeca-1(10),11,13-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11-9-4-1-5-12-10(9)15-7-8-3-2-6-13(8)11/h1,4-5,8H,2-3,6-7H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKUEZUFASUKAH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC3=C(C=CC=N3)C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC3=C(C=CC=N3)C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336129 | |
Record name | ORG-26576 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1026791-61-6 | |
Record name | ORG-26576 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026791616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORG-26576 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-8777 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H1IDR8Z4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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